Selachyl alcohol
Overview
Description
Selachyl alcohol is an organic compound with the formula HOCH2CH(OH)CH2OC18H35 . It is a colorless oil and a monoether formed by condensation of oleyl alcohol with one of the two primary alcohol sites of glycerol . It is found in the liver of the shark Centrophorus squamosus . It is also found in the portion of fish oils (as shark-liver oil) that is not saponifiable .
Synthesis Analysis
Selachyl alcohol is a monoether formed by condensation of oleyl alcohol with one of the two primary alcohol sites of glycerol . The abiotic synthesis of monoacylglycerols, which include selachyl alcohol, has been shown to be possible in the laboratory under simulated hydrothermal conditions . These results indicate that condensation reactions under these primitive physical conditions may be the source of compounds for abiotic membranes .Molecular Structure Analysis
Selachyl alcohol is a fatty acid monoester of glycerol . Due to the orientation of that molecule, two isomeric forms exist . The external carbons are frequently named a and the central one b . The complete proof of their chemical structure was provided in England by Davies WH et al (1933) .Chemical Reactions Analysis
Monoacylglycerols, including selachyl alcohol, are intermediates in the degradation of triacylglycerols or diacylglycerols (lipolysis) . When diacylglycerols are hydrolyzed by lingual and pancreatic lipases, sn-2-monoacylglycerols are formed but an important proportion is isomerized in the duodenum in sn-1 and sn-3-monoacylglycerols which again can be hydrolyzed .Physical And Chemical Properties Analysis
Selachyl alcohol is a colorless oil . The physical and chemical properties of alcohols, including selachyl alcohol, are mainly due to the presence of a hydroxyl group .Scientific Research Applications
1. Drug Delivery and Bioavailability Enhancement
Selachyl alcohol has been utilized in the creation of nanostructured reverse hexagonal liquid crystals, which have demonstrated the ability to sustain the absorption of poorly water-soluble drugs following oral administration. This was exemplified in a study where selachyl alcohol sustained the plasma concentrations of the drug cinnarizine in rats, leading to a significant enhancement in oral bioavailability (Nguyen, Hanley, Porter, & Boyd, 2011).
2. Anti-Angiogenic and Cytotoxicity Effects
Research on selachyl alcohol analogues has shown their potential in anti-cancer applications. A study found that certain selachyl alcohol analogues exhibited cytotoxic and anti-migratory effects on Human Umbilical Vein Endothelial Cell line, suggesting their utility as anticancer agents. These analogues significantly reduced chemotactic migration induced by VEGF, particularly those with specific modifications in their structure (Pemha, Le Bot, Mosset, & Legrand, 2021).
3. Influence on Liquid Crystalline Nanostructures
A study investigating the effect of Tween 80 and Pluronic F127 on selachyl alcohol-based systems found that these additives significantly influenced the formation of different bulk and dispersed lyotropic liquid crystalline phases. This has implications for the development of drug nanocarriers targeting specific barriers like the blood-brain barrier (Younus, Hawley, Boyd, & Rizwan, 2018).
4. Enzymatic Applications in Ether Lipid Synthesis
Selachyl alcohol has been used in the enzymatic synthesis of ether lipids. A study highlighted its use in lipase-catalysed kinetic resolution, demonstrating its role in the preparation of enantiopure ether lipids, which have potential applications in various fields including pharmaceuticals (Halldórsson, Thordarson, Kristinsson, Magnusson, & Haraldsson, 2004).
5. Potential in Oral Drug Delivery Systems
Research on the formation of cubosomes and hexosomes using selachyl alcohol indicates its potential in oral drug delivery systems. Its nondigestible nature suggests that it could be used to create nanostructured lipid carriers for sustained drug release, as demonstrated in studies involving various drugs (Hong, Salentinig, Hawley, & Boyd, 2015).
properties
IUPAC Name |
3-[(Z)-octadec-9-enoxy]propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h9-10,21-23H,2-8,11-20H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWMBHYHFFGEEC-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021791 | |
Record name | Octadec-9-enylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Selachyl alcohol | |
CAS RN |
593-31-7, 34783-94-3 | |
Record name | Selachyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Selachyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selachyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034783943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selachyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36089 | |
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Record name | Selachyl alcohol | |
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Record name | Octadec-9-enylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-3-(9-octadecenyloxy)propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.899 | |
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Record name | OLEYL GLYCERYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9734969CCZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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